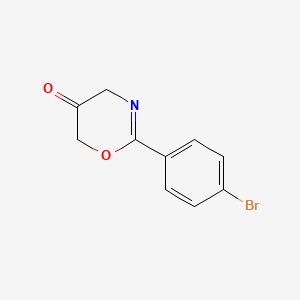
4H-1,3-Oxazin-5(6H)-one, 2-(4-bromophenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4H-1,3-Oxazin-5(6H)-one, 2-(4-bromophenyl)- is a heterocyclic compound that contains both oxygen and nitrogen in its ring structure. Compounds of this type are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4H-1,3-Oxazin-5(6H)-one, 2-(4-bromophenyl)- typically involves the cyclization of appropriate precursors under specific conditions. One common method might involve the reaction of a 4-bromophenyl-substituted amine with a carbonyl compound in the presence of a catalyst.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This might include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions might convert the compound into its corresponding amine or alcohol derivatives.
Substitution: Substitution reactions, particularly nucleophilic substitutions, could replace the bromine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under appropriate conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or carboxylic acid, while reduction could produce an amine.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Potential use in drug development due to its unique structure and reactivity.
Industry: May be used in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism by which 4H-1,3-Oxazin-5(6H)-one, 2-(4-bromophenyl)- exerts its effects would depend on its specific interactions with biological targets. This might involve binding to enzymes or receptors, altering cellular pathways, or affecting gene expression.
Comparison with Similar Compounds
Similar Compounds
4H-1,3-Oxazin-5(6H)-one, 2-phenyl-: Lacks the bromine substituent, which may affect its reactivity and biological activity.
4H-1,3-Oxazin-5(6H)-one, 2-(4-chlorophenyl)-: Similar structure but with a chlorine atom, which might influence its chemical properties.
4H-1,3-Oxazin-5(6H)-one, 2-(4-fluorophenyl)-: Contains a fluorine atom, potentially altering its pharmacokinetics.
Uniqueness
The presence of the 4-bromophenyl group in 4H-1,3-Oxazin-5(6H)-one, 2-(4-bromophenyl)- may confer unique properties, such as increased reactivity in substitution reactions or specific biological activities.
Properties
CAS No. |
77580-71-3 |
|---|---|
Molecular Formula |
C10H8BrNO2 |
Molecular Weight |
254.08 g/mol |
IUPAC Name |
2-(4-bromophenyl)-4H-1,3-oxazin-5-one |
InChI |
InChI=1S/C10H8BrNO2/c11-8-3-1-7(2-4-8)10-12-5-9(13)6-14-10/h1-4H,5-6H2 |
InChI Key |
ASQYQUAEUJSOJB-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)COC(=N1)C2=CC=C(C=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















